Fluorescein O-methacrylate

Catalog No.
S1909653
CAS No.
480439-15-4
M.F
C24H16O6
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein O-methacrylate

CAS Number

480439-15-4

Product Name

Fluorescein O-methacrylate

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate

Molecular Formula

C24H16O6

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3

InChI Key

YMHPNLUYVDEYCI-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Fluorescence Microscopy, Flow Cytometry, and Bioimaging

Scientific Field: This application falls under the field of Biological Imaging and Diagnostics.

Summary of the Application: FOM is a fluorescent monomer dye that is widely used in scientific research for various applications, including fluorescence microscopy, flow cytometry, and bioimaging . It is a derivative of fluorescein, which is a synthetic organic compound that exhibits bright green fluorescence under UV light .

Methods of Application: FOM can be used as a marker that can be incorporated into nanoparticle complexes for biological applications . It forms environmentally responsive materials that can be used as probes for cellular imaging .

Results or Outcomes: The use of FOM in these applications has enabled researchers to visualize and track biological processes in real-time, providing valuable insights into cellular function and disease progression .

Highly Sensitive Biosensor

Scientific Field: This application falls under the field of Biosensor Development.

Summary of the Application: FOM has been used in the development of novel fluorescein polymeric nanoparticles (FPNPs) with immobilization of specific biomolecules for application in a highly sensitive optical biosensor .

Methods of Application: A series of three amphiphilic fluorescein polymers, comprising hydrophobic fluorescein O-methacrylate (FMA), hydrophilic N-acryloxysuccinimide (NAS), and methacrylic acid (MA) monomers were synthesized through radical polymerization . In an aqueous environment, these fluorescein polymers self-assembled into spherical shaped nanoparticles with a well-defined particle size, narrow particle size distribution, and enhanced fluorescence properties .

Results or Outcomes: The fluorescence sensitivity of bovine serum albumin detection by the FPNPs indicates that the limit of detection and sensitivity were improved compared to conventional fluorescence dye-labelled proteins . These novel FPNPs therefore represent a suitable technology for disease diagnosis and biomarker detection to ultimately improve the sensitivity of existing analytical methodologies in a facile and cost-effective manner .

Fluorescein O-methacrylate is a fluorescent monomer characterized by its unique optical properties, including a notable excitation spectrum at 490 nm and an emission spectrum at 520 nm. This compound is recognized for its pH sensitivity and biocompatibility, making it a valuable tool in various scientific fields, particularly in biological and chemical applications . The compound's structure, which integrates fluorescein with a methacrylate group, allows it to participate in polymerization reactions, leading to the formation of fluorescent materials that can be utilized in diagnostics and imaging .

  • Oxidation: This reaction can produce oxidized products when exposed to singlet oxygen, affecting its fluorescence properties.
  • Substitution: The methacrylate group can participate in substitution reactions, influencing the compound's reactivity and potential applications.
  • Polymerization: A common reaction is radical polymerization, which leads to the formation of polymeric nanoparticles with enhanced fluorescence characteristics .

These reactions are crucial for developing materials with tailored properties for specific applications.

Fluorescein O-methacrylate exhibits notable biological activity due to its fluorescent properties. It can serve as a marker in nanoparticle complexes for cellular imaging and biological assays. Its pH-sensitive nature allows it to function effectively in varying biological environments, enhancing the detection of biomolecules such as proteins. Studies have shown that it improves the sensitivity and limit of detection for various biological targets compared to conventional fluorescent dyes .

The synthesis of Fluorescein O-methacrylate can be achieved through various methods:

  • One-Pot Radical Polymerization: This method involves combining fluorescein with methacrylic acid and radical initiators to produce the monomer.
  • Photo-polymerization: Involves the use of light to initiate polymerization reactions, allowing for the incorporation of fluorescein into polymer matrices .

These methods enable the production of Fluorescein O-methacrylate with specific properties tailored for diverse applications.

Fluorescein O-methacrylate has a wide range of applications across various fields:

  • Chemistry: Utilized as a fluorescent marker in chemical assays and reactions.
  • Biology: Incorporated into nanoparticle complexes for cellular imaging and as probes in biological applications.
  • Medicine: Employed in diagnostic imaging and biosensors for disease detection.
  • Industry: Used in developing environmentally responsive materials and luminescent coatings .

These applications highlight its versatility as a functional material in both research and practical uses.

Interaction studies involving Fluorescein O-methacrylate focus on its behavior in different environments, particularly concerning pH changes. Its fluorescence properties are influenced by the surrounding medium, making it suitable for real-time monitoring of biochemical processes. Research indicates that Fluorescein O-methacrylate can enhance the detection capabilities of biosensors by improving signal intensity and specificity .

Several compounds share similarities with Fluorescein O-methacrylate, each possessing unique characteristics:

CompoundDescriptionUnique Features
Fluorescein O-acrylateA fluorescent monomer similar to Fluorescein O-methacrylateHigher quantum efficiency in aqueous media
Rhodamine BA xanthene dye known for its bright fluorescenceExhibits different excitation/emission wavelengths
Coumarin 6A fluorescent compound used in various imaging applicationsDifferent spectral properties compared to fluoresceins

Fluorescein O-methacrylate stands out due to its specific pH sensitivity and ability to form polymers that retain fluorescence, making it particularly useful in biological contexts .

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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